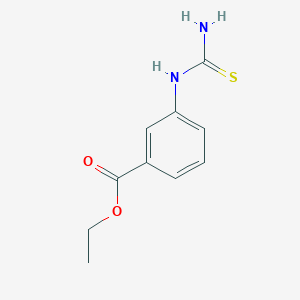
1-(3-Ethoxycarbonylphenyl)-2-thiourea
Cat. No. B1302072
Key on ui cas rn:
20967-87-7
M. Wt: 224.28 g/mol
InChI Key: MPPYHEHCRXKCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08486937B2
Procedure details


A solution of thiocarbamate (12.2 mmol) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[(aminocarbonothioyl)amino]benzoate (5.78 mmol), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven, thus providing the product in 95% yield as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate, thus providing pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, Me2SO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
thiocarbamate
Quantity
12.2 mmol
Type
reactant
Reaction Step One





Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
95%
Identifiers


|
REACTION_CXSMILES
|
C(=S)([O-])N.[NH2:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][CH:19]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[S:7].Br.NC1SC2C(C(OCC)=O)=CC=CC=2N=1.Br.NC1SC2C=CC(C(OCC)=O)=CC=2N=1>C(Cl)(Cl)Cl.C(O)(=O)C>[NH2:5][C:6]1[S:7][C:10]2[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][CH:18]=[CH:19][C:9]=2[N:8]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
thiocarbamate
|
|
Quantity
|
12.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(N)([O-])=S
|
|
Name
|
|
|
Quantity
|
5.78 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)NC=1C=C(C(=O)OCC)C=CC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.NC=1SC2=C(N1)C=CC=C2C(=O)OCC
|
|
Name
|
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.NC=1SC2=C(N1)C=C(C=C2)C(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 70° C. for 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for an additional 13 h
|
|
Duration
|
13 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with acetone (5 mL) and hexanes (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus providing the product in 95% yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized form ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
